REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[C:13]#N)[C:5](OCC)=[O:6].[H-].C([Al+]CC(C)C)C(C)C.CC(C)=[O:27].Cl>C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]([CH2:5][OH:6])[CH:10]=[CH:11][C:12]=1[CH:13]=[O:27] |f:1.2|
|
Name
|
|
Quantity
|
104 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=O)OCC)C=CC1C#N
|
Name
|
|
Quantity
|
1.36 L
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
2.2 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for another 0.25 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to 0–5° C.
|
Type
|
CUSTOM
|
Details
|
was then transferred via a cannula to a cold (0° C.)
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature of the aqueous solution below 30° C
|
Type
|
CUSTOM
|
Details
|
The organic solution was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous was extracted twice with EtOAc (3 L)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4 (anhyd.)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
0.25 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=O)C=CC(=C1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 74 g | |
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |